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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9
(PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the
low-density lipoprotein receptor (LDLR) for degradation. By inhibiting the interaction between
PCSK9 and LDLR, SBC-110736 increases the number of LDLRs on the surface of
hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from
the circulation. These application notes provide detailed protocols for utilizing SBC-110736 in
both in vivo and in vitro models of hypercholesterolemia.

Mechanism of Action

PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the
surface of liver cells. This binding prevents the receptor from recycling back to the cell surface
after internalization, instead targeting it for lysosomal degradation. A reduction in the number of
LDLRs leads to decreased clearance of LDL-C, resulting in elevated plasma cholesterol levels.
SBC-110736 is designed to disrupt the PCSK9-LDLR interaction, thereby preserving LDLR
function and promoting the removal of LDL-C from the bloodstream.
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Caption: Mechanism of Action of SBC-110736.

Click to download full resolution via product page

Data Presentation
In Vivo Efficacy of SBC-110736
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. . Treatment L
Animal Model Diet . Key Finding Reference
Duration

38% reduction in

total cholesterol
Male C57BL/6

Vi High-Fat Diet 2 weeks levels compared [2]
ice

to high-fat diet

controls.[2]

50% reduction in

total cholesterol
Male C57BL/6

Mi High-Fat Diet 2 weeks towards levels of  [2]
ice

mice on a regular
diet.[2]

Note: Specific dosage of SBC-110736 used in this study is not publicly available.

Experimental Protocols
In Vivo Evaluation of SBC-110736 in a Mouse Model of
Hypercholesterolemia

This protocol is based on the reported study using SBC-110736 in C57BL/6 mice and general
practices for inducing hypercholesterolemia.

Objective: To assess the in vivo efficacy of SBC-110736 in reducing plasma cholesterol levels
in a diet-induced hypercholesterolemia mouse model.

Materials:

Male C57BL/6 mice

High-fat diet (e.g., 45% kcal from fat)

Regular chow diet

SBC-110736
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» Vehicle for in vivo dissolution (see below)

e Blood collection supplies (e.g., EDTA-coated tubes)

o Cholesterol quantification kit

In Vivo Dissolution Protocol: SBC-110736 can be formulated for oral administration using the
following protocol. To prepare a 1 mL working solution:

e Add 100 pL of a 25.0 mg/mL SBC-110736 stock solution in DMSO to 400 uL of PEG300 and
mix thoroughly.

e Add 50 pL of Tween-80 and mix until the solution is clear.

e Add 450 pL of saline to reach a final volume of 1 mL.

Experimental Workflow:
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Caption: In vivo experimental workflow.

Procedure:

¢ Acclimatization: House male C57BL/6 mice for at least one week under standard laboratory
conditions.
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e Diet-Induced Hypercholesterolemia:

o Divide mice into a control group receiving a regular chow diet and experimental groups
receiving a high-fat diet for a period sufficient to induce hypercholesterolemia (e.g., 8-12
weeks).

e Treatment:

o After the diet induction period, continue the respective diets and initiate daily treatment via
oral gavage for 2 weeks.

o The vehicle control group receives the dissolution vehicle.
o The treatment group receives SBC-110736 at the desired dose.
» Blood Collection: At the end of the treatment period, collect blood samples from all groups.

o Cholesterol Analysis: Separate plasma and measure total cholesterol levels using a
commercial quantification Kkit.

» Data Analysis: Compare the mean total cholesterol levels between the vehicle control and
SBC-110736 treated groups.

In Vitro Assays for Characterizing SBC-110736 Activity

The following are generalized protocols for cell-based assays to determine the in vitro activity
of SBC-110736. These assays are commonly performed using the human hepatoma cell line
HepG2.

Objective: To quantify the ability of SBC-110736 to inhibit the binding of PCSK9 to the LDLR on
the cell surface.

Principle: This assay measures the direct interaction between exogenously added recombinant
PCSK9 and the LDLR on HepG2 cells. The inhibitory effect of SBC-110736 is determined by a
reduction in the binding signal.

Materials:
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e HepG2 cells

e Recombinant human PCSK9

e Anti-PCSK9 primary antibody

e Fluorescently labeled secondary antibody
e 96-well plate

» Plate reader with fluorescence detection
Procedure:

o Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to
confluency.

o Compound Incubation: Pre-incubate the cells with varying concentrations of SBC-110736 for
1 hour at 37°C.

o PCSK9 Addition: Add a fixed concentration of recombinant human PCSK?9 to the wells and
incubate for 2 hours at 37°C to allow binding to the LDLR.

e Washing: Wash the cells with cold PBS to remove unbound PCSKO.
e Antibody Incubation:

o Incubate with a primary antibody against PCSKO.

o Wash and then incubate with a fluorescently labeled secondary antibody.
o Detection: Measure the fluorescence intensity using a plate reader.

» Data Analysis: Calculate the IC50 value of SBC-110736 for the inhibition of the PCSK9-
LDLR interaction.

Objective: To determine the ability of SBC-110736 to prevent PCSK9-mediated degradation of
the LDLR.
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Principle: Recombinant PCSK9 induces the degradation of LDLR in HepG2 cells. The
protective effect of SBC-110736 is measured by quantifying the levels of LDLR protein.

Materials:

HepG2 cells

e Recombinant human PCSK9

e SBC-110736

e Lysis buffer

e Anti-LDLR primary antibody

» Anti-loading control (e.g., B-actin) primary antibody
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Western blotting equipment

Procedure:

o Cell Seeding and Treatment:

o Seed HepG2 cells and grow to confluency.

o Pre-incubate with desired concentrations of SBC-110736 for 1 hour.

o Add recombinant human PCSK9 (e.g., 1-5 ug/mL) and incubate for 16-24 hours. Include a
control group with no PCSK9.

o Cell Lysis: Wash cells with cold PBS and lyse them.
o Western Blotting:

o Determine protein concentration of the lysates.
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o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with primary antibodies against LDLR and a loading control.

o Incubate with HRP-conjugated secondary antibodies.

e Detection and Analysis:
o Add chemiluminescent substrate and image the blot.
o Quantify the band intensities for LDLR and normalize to the loading control.

Objective: To assess the functional consequence of PCSK9 inhibition by SBC-110736 on the
uptake of LDL by hepatocytes.

Principle: By preventing LDLR degradation, SBC-110736 should increase the uptake of
fluorescently labeled LDL by HepG2 cells.

Materials:

HepG2 cells

Fluorescently labeled LDL (e.g., Dil-LDL or BODIPY-LDL)

Recombinant human PCSK9

SBC-110736

96-well plate (black, clear bottom for microscopy)

Fluorescence microscope or plate reader

Experimental Workflow:
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Caption: LDL uptake assay workflow.

Procedure:

¢ Cell Seeding: Seed HepG2 cells in a 96-well plate.

¢ Treatment:

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15573659?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Treat cells with varying concentrations of SBC-110736 in the presence of a fixed
concentration of recombinant human PCSK9 for 16-24 hours.

o LDL Uptake:

o Replace the medium with fresh medium containing fluorescently labeled LDL and incubate
for approximately 4 hours at 37°C.

e Washing: Wash the cells with PBS to remove unbound labeled LDL.

e Detection:

o Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

o Data Analysis: Quantify the increase in LDL uptake in SBC-110736-treated cells compared
to cells treated with PCSK9 alone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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